![molecular formula C9H9ClN4O4 B14270778 2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid CAS No. 141103-66-4](/img/structure/B14270778.png)
2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid is a chemical compound known for its unique structure and properties It contains a chloropyridazine moiety linked to a hydrazinylidene group, which is further connected to a pentanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid typically involves the reaction of 6-chloropyridazine with hydrazine derivatives under controlled conditions. One common method includes the condensation of 6-chloropyridazine with hydrazine hydrate, followed by the reaction with pentanedioic acid. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridazine moiety allows for substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts
Mécanisme D'action
The mechanism of action of 2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-[2-(6-Chloropyridazin-3-yl)hydrazin-1-ylidene]methyl]phenol
- 2-[(6-Chloropyridazin-3-yl)(methyl)amino]acetic acid
Uniqueness
Its combination of a chloropyridazine moiety with a hydrazinylidene group and a pentanedioic acid backbone sets it apart from other similar compounds .
Propriétés
Numéro CAS |
141103-66-4 |
|---|---|
Formule moléculaire |
C9H9ClN4O4 |
Poids moléculaire |
272.64 g/mol |
Nom IUPAC |
2-[(6-chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C9H9ClN4O4/c10-6-2-3-7(14-12-6)13-11-5(9(17)18)1-4-8(15)16/h2-3H,1,4H2,(H,13,14)(H,15,16)(H,17,18) |
Clé InChI |
KQGIZMJAOPOGBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1NN=C(CCC(=O)O)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




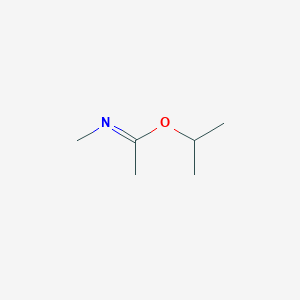
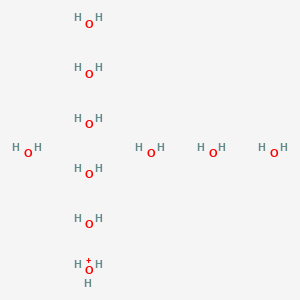
phosphanium perchlorate](/img/structure/B14270729.png)
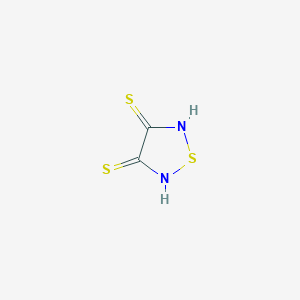
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
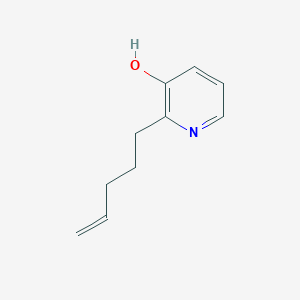
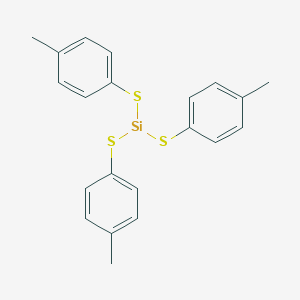
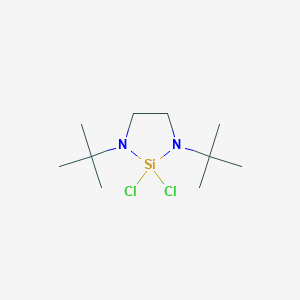
![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
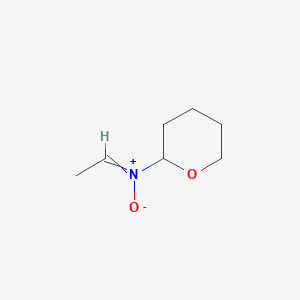
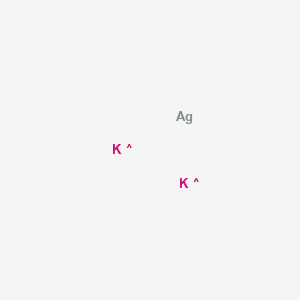
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
